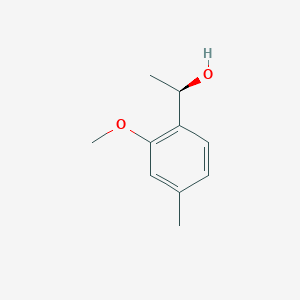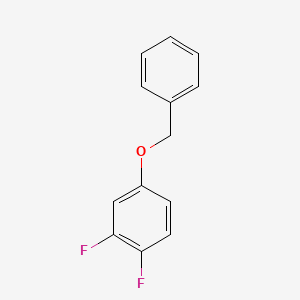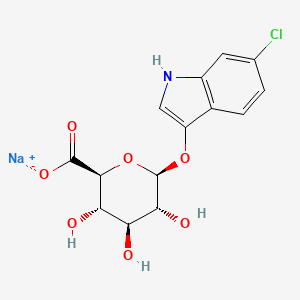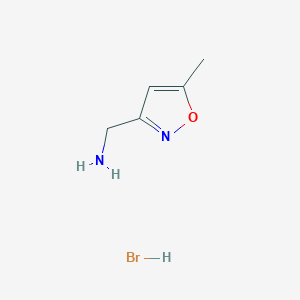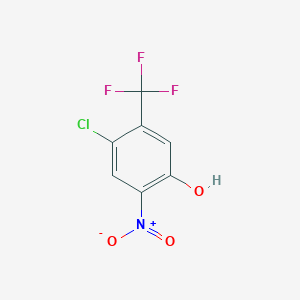
4-Chloro-2-nitro-5-(trifluoromethyl)phenol
Vue d'ensemble
Description
4-Chloro-2-nitro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3ClF3NO3 . It is the major product of solution phase photodecomposition of fluorodifen .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . It has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .Molecular Structure Analysis
The molecular weight of 4-Chloro-2-nitro-5-(trifluoromethyl)phenol is 241.55 . The structure of this compound includes a phenol group, a nitro group, a trifluoromethyl group, and a chlorine atom .Applications De Recherche Scientifique
Adsorption and Kinetic Studies
Activated carbon fibers (ACFs) have been utilized for the adsorption of various substituted phenols, including chlorophenols and nitrophenols, from aqueous solutions. The adsorption capacities and kinetics were extensively studied, revealing insights into the mechanisms and efficiency of removing such compounds from water, which might include compounds structurally similar to 4-Chloro-2-nitro-5-(trifluoromethyl)phenol (Liu et al., 2010).
Oxidation and Transformation
Research on the oxidation of triclosan (a compound with some structural similarities to 4-Chloro-2-nitro-5-(trifluoromethyl)phenol) by free chlorine under drinking water treatment conditions has provided insights into the kinetics and formation of chlorophenoxyphenols and chlorophenols. Such studies contribute to understanding how similar compounds may react and transform in water treatment systems (Rule et al., 2005).
Phenolic Compounds in Environmental Samples
The determination of priority phenolic compounds, including chlorophenols and nitrophenols in water and industrial effluents, has been improved through various analytical methods. These advancements are crucial for monitoring and managing the presence of harmful phenolic compounds in the environment (Castillo et al., 1997).
Ultrasound and Advanced Oxidation Processes
Ultrasonic techniques and advanced oxidation processes (AOPs) have been investigated for their potential in degrading phenolic compounds, including chlorophenols and nitrophenols, in effluents. Such studies are pertinent to developing effective methods for the remediation of water contaminated with phenolic compounds and their derivatives (Kidak & Ince, 2006).
Graphene Adsorption
Graphene has been explored as an adsorbent for the removal of chloro-2-nitrophenol from aqueous solutions, providing insights into the potential of graphene and similar materials in treating water contaminated with nitrophenols and possibly related compounds (Mehrizad & Gharbani, 2014).
Propriétés
IUPAC Name |
4-chloro-2-nitro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-2-5(12(14)15)6(13)1-3(4)7(9,10)11/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTINBMIZOAJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-5-(trifluoromethyl)phenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

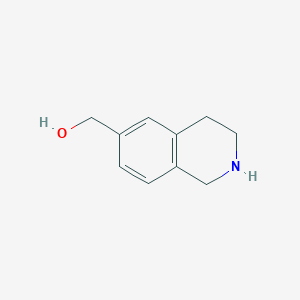
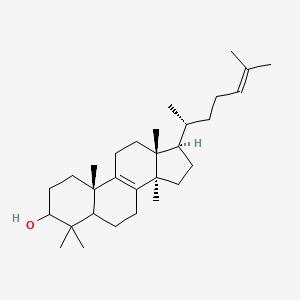
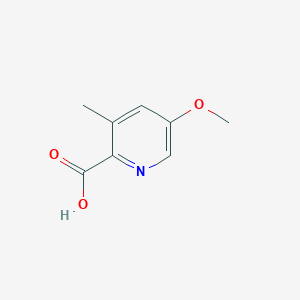
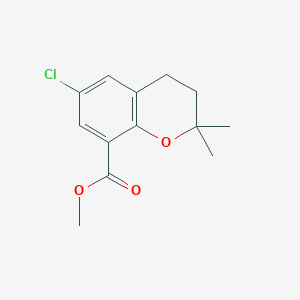
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
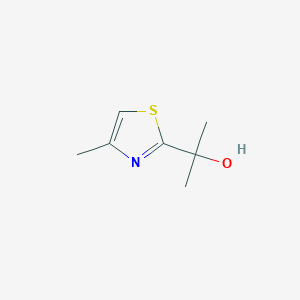
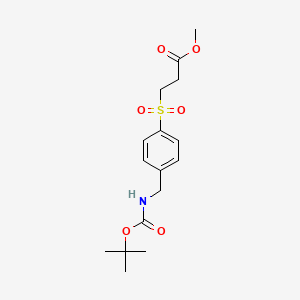
![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)
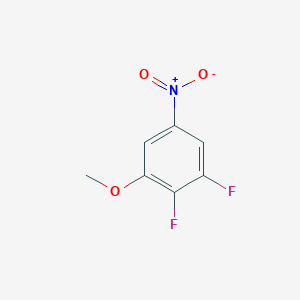
![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)
